(Z)-Diisopropyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Diisopropyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Diisopropyldiazene typically involves the reaction of isopropylamine with nitrous acid, resulting in the formation of the diazene compound. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process can be summarized as follows:
- Isopropylamine is treated with sodium nitrite in the presence of hydrochloric acid to generate nitrous acid in situ.
- The nitrous acid reacts with isopropylamine to form the diazene compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction would involve similar principles, with additional considerations for safety, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (Z)-Diisopropyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Isopropylamines.
Substitution: Various substituted diazene derivatives.
Scientific Research Applications
(Z)-Diisopropyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Diisopropyldiazene involves its interaction with various molecular targets. The diazene group can participate in electron transfer reactions, influencing the reactivity of the compound. The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or potential biological effects.
Comparison with Similar Compounds
(E)-Diisopropyldiazene: The geometric isomer of (Z)-Diisopropyldiazene, differing in the spatial arrangement of the isopropyl groups.
Other Diazene Compounds: Compounds like azobenzene and diazomethane share the diazene functional group but differ in their substituents and properties.
Uniqueness: this compound is unique due to its specific isomeric form, which can influence its reactivity and interactions compared to its (E)-isomer and other diazene compounds. Its distinct structural features make it a valuable compound for targeted research and applications.
Properties
CAS No. |
23201-84-5 |
---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
di(propan-2-yl)diazene |
InChI |
InChI=1S/C6H14N2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChI Key |
BXCOOPLIKAAONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.